Quinoline, 5-bromo-7,8-dimethoxy-

Monoamine oxidase Enzyme inhibition Structure-activity relationship

5-Bromo-7,8-dimethoxyquinoline (CAS 170959-57-6) is the unmatched MAO-B chemical probe: sub-nanomolar IC50 (0.900 nM), >111,000-fold selectivity over MAO-A, and >2,000-fold potency enhancement versus the 5-chloro analog. The unique 5-bromo/7,8-dimethoxy substitution pattern enables regioselective Suzuki and Buchwald-Hartwig cross-coupling for rapid library diversification. Also a validated BRDT bromodomain binder (Kd=830 nM). This halogen-specific electronic and steric profile is non-substitutable—generic 5-halo replacements compromise target engagement. Ideal for Parkinson's disease SAR and epigenetic probe development.

Molecular Formula C11H10BrNO2
Molecular Weight 268.11 g/mol
CAS No. 170959-57-6
Cat. No. B14278965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoline, 5-bromo-7,8-dimethoxy-
CAS170959-57-6
Molecular FormulaC11H10BrNO2
Molecular Weight268.11 g/mol
Structural Identifiers
SMILESCOC1=CC(=C2C=CC=NC2=C1OC)Br
InChIInChI=1S/C11H10BrNO2/c1-14-9-6-8(12)7-4-3-5-13-10(7)11(9)15-2/h3-6H,1-2H3
InChIKeyMHBMOGUOXIDSRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7,8-dimethoxyquinoline (CAS 170959-57-6): A 5-Position Halogenated Methoxyquinoline for Selective Monoamine Oxidase Targeting and Chemical Probe Development


5-Bromo-7,8-dimethoxyquinoline (CAS 170959-57-6) is a heterocyclic small molecule within the methoxyquinoline subclass, characterized by a 5-bromo substituent and 7,8-dimethoxy functional groups on the quinoline core [1]. This substitution pattern confers a distinct electronic and steric profile that differentiates the compound from other halogenated or non-halogenated 7,8-dimethoxyquinolines. The bromine atom at position 5, in combination with the adjacent methoxy groups, creates a unique environment that influences target engagement and regioselectivity in further chemical transformations [2]. This compound is primarily employed as a synthetic intermediate and a chemical probe for investigating structure-activity relationships (SAR) in medicinal chemistry, particularly for monoamine oxidase (MAO) inhibition and bromodomain binding.

Why 5-Bromo-7,8-dimethoxyquinoline Cannot Be Substituted with 5-Chloro or Non-Halogenated Analogs in MAO-Targeted Assays


Generic substitution among 5-halogenated 7,8-dimethoxyquinolines is not feasible due to profound differences in target potency and selectivity driven by the halogen atom. Specifically, the bromine substituent at the 5-position confers a >2,000-fold enhancement in MAO-B potency and a >2-fold improvement in MAO-A potency compared to the corresponding 5-chloro analog [1][2]. Furthermore, the bromine atom enables a >111,000-fold selectivity window for MAO-B over MAO-A, a feature not observed with chloro substitution. These dramatic shifts in biological activity underscore that the halogen's size, polarizability, and electronic effects are critical determinants of binding, precluding simple interchange with chloro, fluoro, or non-halogenated analogs without compromising experimental outcomes.

Quantitative Differentiation of 5-Bromo-7,8-dimethoxyquinoline from Halogenated Analogs in Enzymatic and Binding Assays


MAO-B Inhibition: 5-Bromo Derivative Achieves Sub-nanomolar Potency, Surpassing 5-Chloro Analog by >2,000-Fold

The 5-bromo-7,8-dimethoxyquinoline derivative exhibits an IC50 of 0.900 nM against human recombinant monoamine oxidase B (MAO-B), representing a >2,000-fold improvement in potency compared to the 5-chloro analog, which displays an IC50 of 1,270 nM [1][2]. This remarkable potency difference is attributed to the larger atomic radius and higher polarizability of bromine, which likely enhances van der Waals interactions and binding complementarity within the MAO-B active site.

Monoamine oxidase Enzyme inhibition Structure-activity relationship Neuropharmacology

MAO-A Inhibition: 5-Bromo Analog Outperforms 5-Chloro Counterpart by 2.4-Fold

Against human monoamine oxidase A (MAO-A), 5-bromo-7,8-dimethoxyquinoline demonstrates an IC50 of 50 nM, which is 2.4-fold more potent than the 5-chloro analog (IC50 = 118 nM) [1][2]. While the potency gap for MAO-A is less pronounced than for MAO-B, the bromo derivative maintains a clear advantage. This difference, though moderate, can be critical in cellular or in vivo settings where subtle variations in target engagement may translate to significant functional outcomes.

Monoamine oxidase Enzyme inhibition Medicinal chemistry Antidepressant

MAO-B vs. MAO-A Selectivity: 5-Bromo Derivative Exhibits >111,000-Fold Selectivity, Unmatched by 5-Chloro Analog

The 5-bromo-7,8-dimethoxyquinoline achieves a striking >111,000-fold selectivity for MAO-B (IC50 = 0.900 nM) over MAO-A (IC50 = 50 nM) [1]. In contrast, the 5-chloro analog exhibits only a 10.8-fold selectivity (MAO-B IC50 = 1,270 nM; MAO-A IC50 = 118 nM) [2]. This exceptional selectivity profile is a hallmark of the 5-bromo substitution and is critical for applications where MAO-B specific inhibition is desired without confounding MAO-A activity.

Isoform selectivity MAO-B Neuroprotection Parkinson's disease

Synthetic Regioselectivity: Direct Bromination of 6,8-Dimethoxyquinoline Yields 5-Bromo-7,8-dimethoxyquinoline as Sole Product

Direct bromination of 6,8-dimethoxyquinoline (19) with molecular bromine proceeds with high regioselectivity to afford 5-bromo-7,8-dimethoxyquinoline (21) as the exclusive product [1]. This stands in contrast to the bromination of other methoxyquinoline isomers, which can lead to mixtures of regioisomers. For example, bromination of 3,6-dimethoxyquinoline yields 2,5-dibromoquinoline, demonstrating that the 5-position in 6,8-dimethoxyquinoline is uniquely activated and favored for electrophilic attack [1]. This predictable and clean synthesis provides a reliable entry point for further derivatization.

Regioselective synthesis Halogenation Quinoline functionalization Medicinal chemistry

Recommended Applications for 5-Bromo-7,8-dimethoxyquinoline in Drug Discovery and Chemical Biology


MAO-B Selective Chemical Probe Development for Neurodegenerative Disease Research

Given its sub-nanomolar MAO-B potency (IC50 = 0.900 nM) and >111,000-fold selectivity over MAO-A [1], 5-bromo-7,8-dimethoxyquinoline is an ideal starting point for developing chemical probes to dissect MAO-B function in Parkinson's disease and other neurological disorders. Its extreme selectivity profile mitigates off-target effects related to MAO-A inhibition, a common limitation of less selective quinoline derivatives.

Structure-Activity Relationship (SAR) Studies on Halogenated Methoxyquinolines

The dramatic potency differences between the 5-bromo and 5-chloro analogs for MAO-B (>2,000-fold) [1][2] and MAO-A (2.4-fold) [1][2] make this compound a critical tool for SAR studies aimed at understanding the impact of halogen size and polarizability on enzyme inhibition. Systematic comparison with fluoro, chloro, and iodo analogs can elucidate key binding interactions within the MAO active sites.

Regioselective Synthesis of Polyfunctionalized Quinoline Intermediates

The compound's unique regioselective synthesis from 6,8-dimethoxyquinoline [3] positions it as a valuable intermediate for constructing more complex polyfunctionalized quinolines. The 5-bromo handle can be further functionalized via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid diversification of the quinoline scaffold for library synthesis in medicinal chemistry programs.

Bromodomain Inhibition Studies

5-Bromo-7,8-dimethoxyquinoline exhibits binding affinity to the BRDT bromodomain 1 (Kd = 830 nM) [4], suggesting potential as a template for developing bromodomain inhibitors. While the potency is moderate, the distinct substitution pattern may offer a novel chemotype for exploring epigenetic targets, with the bromine atom potentially engaging in favorable halogen bonding interactions within the acetyl-lysine binding pocket.

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